12-Methylbenzo[c]acridin-7(12H)-one
Description
Contextualization of Acridinone (B8587238) Scaffolds as Polycyclic N-Heterocycles
Acridinone scaffolds are a prominent class of polycyclic N-heterocycles, characterized by a tricyclic system where a pyridine (B92270) ring is fused to two benzene (B151609) rings, and contains a ketone group. The benzo[c]acridin-7(12H)-one structure represents a specific annulated version of the acridone (B373769) core, where a naphthalene (B1677914) moiety is fused to the acridine (B1665455) system. This fusion extends the planarity and the π-conjugated system of the molecule, which are key determinants of its chemical and physical properties.
The synthesis of these complex scaffolds has been an area of active research, with various methods developed for their construction. One-pot multi-component condensation reactions are often employed for the efficient synthesis of benzo[c]acridine derivatives. scielo.org.mx For instance, the reaction of aromatic aldehydes, 1-naphthylamine (B1663977), and dimedone can yield tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mxresearchgate.net These synthetic strategies provide access to a diverse range of substituted benzo[c]acridine structures, allowing for the fine-tuning of their properties.
Significance of N-Methylation in Acridinone Systems for Electronic Properties
Research has demonstrated that N-methylation can significantly enhance the biological and chemical reactivity of acridinone derivatives. Specifically, in the case of 5,6-dihydrobenzo[c]acridine (B2594076) derivatives, N-methylation has been shown to lead to a stronger binding affinity and stabilizing ability towards c-myc G-quadruplex DNA. nih.gov This enhanced interaction is attributed to more effective stacking on the G-quartet surface. nih.gov The alteration of electronic properties upon N-methylation is a critical aspect driving the investigation of these compounds for various applications. The protonation of the nitrogen in acridine derivatives, a related modification, has also been shown to significantly alter the electronic characteristics and intermolecular interactions within the crystal structure. rsc.org
Research Trajectory and Objectives for 12-Methylbenzo[c]acridin-7(12H)-one
The research trajectory leading to the investigation of this compound stems from the broader interest in benzo[c]acridine derivatives as biologically active molecules. Early studies focused on the synthesis and carcinogenic activity of various methylated benzacridines. nih.gov More recent research has shifted towards designing and synthesizing these compounds as specific molecular probes and potential therapeutic agents.
A primary objective in the study of this compound and its analogues is to understand the structure-activity relationships that govern their interactions with biological targets. For example, a key research goal has been the development of selective ligands for G-quadruplex DNA, which are non-canonical DNA structures implicated in gene regulation. nih.gov The design of 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives was a direct effort to improve the binding affinity and selectivity for the c-myc G-quadruplex. nih.gov The objectives of such research include:
Synthesis of novel derivatives: To create a library of N-methylated and non-methylated benzo[c]acridinone compounds for comparative studies. nih.gov
Evaluation of biomolecular interactions: To assess the binding affinity, stabilizing ability, and selectivity of these compounds for specific biological targets like G-quadruplex DNA using various biophysical techniques. nih.gov
Elucidation of binding modes: To understand how N-methylation influences the mode of interaction, such as stacking on G-quartet surfaces, through molecular modeling and spectroscopic methods. nih.gov
This focused research aims to leverage the unique properties of the this compound scaffold for the development of new tools in chemical biology and medicinal chemistry.
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C18H13NO | 259.30 | 50637-39-3 epa.gov |
| Benzo[c]acridin-7(12H)-one | C17H11NO | 245.28 chemsynthesis.com | 5541-86-6 |
| 5,6-Dihydro-5,5-dimethylbenz(c)acridin-7(12H)-one | C19H17NO | 275.35 | 22776-58-5 sigmaaldrich.com |
| 7-Methylbenz[c]acridine | C18H13N | 243.31 | 3340-95-4 |
| 12-Methylbenz[a]acridine | C18H13N | 243.31 | 2874-98-8 |
Research Findings on N-Methylated vs. Non-Methylated Derivatives nih.gov
| Compound Feature | Observation | Implication |
| N-Methylation | 12-N-methylated derivatives show stronger binding affinity and stabilizing ability for c-myc G-quadruplex DNA. | Enhanced potential as selective G-quadruplex ligands. |
| Binding Mode | N-methylated compounds exhibit more effective stacking on the G-quartet surface. | Improved interaction with the target structure. |
| Selectivity | Both methylated and non-methylated derivatives display high selectivity for c-myc G-quadruplex DNA over duplex DNA. | Favorable characteristic for targeted applications. |
Properties
CAS No. |
50637-39-3 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
12-methylbenzo[c]acridin-7-one |
InChI |
InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3 |
InChI Key |
LBWGTPVFXHRSNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 12 Methylbenzo C Acridin 7 12h One and Its Structural Analogues
Direct Synthesis Strategies for 12-Methylbenzo[c]acridin-7(12H)-one
While a specific, documented synthesis for this compound using the following aryne-based method was not found in the surveyed literature, this approach represents a potent and modern strategy for constructing acridone (B373769) and related heterocyclic systems.
Aryne-Mediated Cyclization Approaches with Dimethylhydrazone and Silylaryl Triflate
The generation of arynes from ortho-silylaryl triflates, often called Kobayashi precursors, is a cornerstone of modern organic synthesis, enabling the formation of highly reactive benzyne (B1209423) intermediates under mild conditions. sci-hub.se A plausible and powerful strategy for the synthesis of the benzo[c]acridinone core involves the reaction of a suitably substituted aryne with a nucleophile, followed by cyclization.
A recently developed method for synthesizing acridone derivatives utilizes an oxidative annulation reaction between isatins and 2-(trimethylsilyl)aryl triflates. organic-chemistry.org This reaction proceeds through a proposed Baeyer-Villiger-type rearrangement and subsequent intermolecular cyclization. organic-chemistry.org Adapting this concept, a potential route to the benzo[c]acridinone skeleton would involve the generation of a naphthyne intermediate from a silylaryl triflate of a naphthalene (B1677914) derivative. This highly electrophilic intermediate could then be trapped by an appropriate nucleophile, such as an N-methylated aminobenzoic acid derivative, to construct the core structure.
The reaction sequence would likely involve:
Aryne Formation: A silyl-substituted naphthyl triflate is treated with a fluoride (B91410) source (e.g., CsF, TBAF) to induce a 1,2-elimination, generating the highly reactive aryne intermediate.
Nucleophilic Attack: An N-methylated anthranilate derivative attacks the aryne.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetracyclic benzo[c]acridinone system.
Optimization of Reaction Conditions for Yield and Selectivity
For aryne-mediated reactions, careful optimization of several parameters is crucial for achieving high yield and regioselectivity. nih.gov
Fluoride Source and Solvent: The choice of fluoride source and solvent is critical for controlling the rate of aryne generation. sci-hub.se Common combinations include cesium fluoride (CsF) in acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF).
Temperature: Aryne generation from Kobayashi precursors can often be performed at room temperature or with gentle heating, which is a significant advantage over classical methods that require very strong bases or high temperatures. sci-hub.se
Additives: In some cases, additives may be used to facilitate the reaction or trap the aryne intermediate efficiently. sci-hub.se
Regioselectivity: When using unsymmetrically substituted arynes, the position of nucleophilic attack is governed by both electronic and steric factors of the substituents on the aryne. sci-hub.se
Below is an interactive table representing a hypothetical optimization for a generalized aryne-based acridone synthesis, based on typical conditions reported in the literature. sci-hub.seorganic-chemistry.org
| Entry | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | CsF | MeCN | 60 | 55 |
| 2 | TBAF | THF | 25 | 65 |
| 3 | KF/18-crown-6 | MeCN | 80 | 70 |
| 4 | CsF | Dioxane | 100 | 40 |
| 5 | TBAF | MeCN | 25 | 68 |
General Synthetic Routes to Acridinone (B8587238) and Benzoacridinone Cores
Several classical and contemporary methods are employed for the construction of the fundamental acridinone and benzoacridinone skeletons.
Ullmann Condensation Derivatives
The Ullmann condensation is a classic, copper-catalyzed reaction fundamental to the synthesis of diaryl ethers, thioethers, and amines. wikipedia.org Its application in forming the central C-N bond of the acridinone core is a well-established strategy. nih.gov The process typically involves two key steps:
An intermolecular C-N bond formation between an aryl halide (e.g., 2-chlorobenzoic acid) and an aniline (B41778) derivative (e.g., a naphthylamine for benzo[c]acridinone synthesis).
An intramolecular, acid-catalyzed cyclization (ring-closing) to form the tricyclic or tetracyclic acridinone system.
Traditionally, these reactions require harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org However, modern advancements have introduced soluble copper catalysts with ligands (e.g., diamines, N,N-Dimethyl Glycine), which can promote the reaction under milder conditions. wikipedia.orgresearchgate.net
The general scheme for an Ullmann-type synthesis of a benzoacridinone core is shown below.
| Reactant A | Reactant B | Catalyst System | Conditions | Product Type |
| 2-Halobenzoic Acid | Naphthylamine | Cu powder, K₂CO₃ | High Temp (>200°C) | N-(Naphthyl)anthranilic acid |
| N-(Naphthyl)anthranilic acid | N/A | H₂SO₄ or PPA | Heat | Benzo[c]acridinone |
| Aryl Halide | Aminonaphthoic Acid | CuI/Ligand, Base | Moderate Temp (80-120°C) | Benzo[c]acridinone (one-pot) |
Benzyne Mechanism-Based Syntheses
The use of benzyne (and its substituted derivatives, arynes) as an intermediate offers a powerful alternative for constructing the acridinone framework. youtube.com Unlike the Ullmann reaction which builds the structure stepwise, aryne chemistry often allows for the rapid assembly of complex cores.
Benzyne is typically generated from an aryl halide with a strong, non-nucleophilic base like sodium amide (NaNH₂) or from ortho-silylaryl triflates with a fluoride source. sci-hub.seyoutube.com Once formed, the highly strained "triple bond" of the benzyne is extremely reactive towards nucleophiles. youtube.com In the context of acridone synthesis, the benzyne can react with an anthranilic acid derivative. The reaction proceeds via nucleophilic attack of the amino group onto the benzyne, followed by an intramolecular cyclization of the resulting intermediate to close the central ring and form the acridone lactam. This approach has been successfully used to create a variety of substituted acridones. organic-chemistry.org
Radical Reaction Pathways
Radical reactions provide another avenue to acridinone and related polycyclic aromatic structures. wikipedia.org These reactions proceed via radical intermediates and typically involve three stages: initiation, propagation, and termination. wikipedia.org Cascade radical cyclizations are particularly efficient, allowing for the formation of multiple rings in a single, step-economical process. rsc.org
For the synthesis of polycyclic aromatic hydrocarbons (PAHs), the recombination of resonantly stabilized radicals, such as benzyl (B1604629) radicals, can lead to the formation of multi-ring systems like phenanthrene (B1679779) and anthracene. rsc.org While less commonly cited specifically for benzo[c]acridinone synthesis, radical cyclization of appropriately designed precursors is a viable strategy. For instance, a substrate containing a radical precursor (e.g., an aryl halide) and a tethered radical acceptor (e.g., an alkene or alkyne on a secondary aromatic system) could be induced to cyclize, forming the core structure. Atom-transfer methods, which use catalytic amounts of reagents, are a modern approach to initiating such cyclizations. wikipedia.org
Derivatization and Structural Modification at the 12-Position and Peripheral Sites
The ability to selectively introduce different chemical moieties at either the nitrogen atom of the acridinone core or on the fused benzene (B151609) and naphthalene rings is fundamental to creating a diverse library of analogues. These structural changes can profoundly influence the molecule's characteristics.
N-Alkylation and N-Substitution Reactions of Acridinone
The nitrogen atom at the 12-position in the benzo[c]acridinone structure, part of the acridone core, is a key site for derivatization. However, its chemical reactivity presents certain challenges. The N10-alkylation of the parent acridone nucleus with alkyl halides is known to be difficult. researchgate.net This difficulty arises from the weakly basic nature of the acridone nitrogen. researchgate.net To overcome this, synthetic chemists have employed strong bases such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) in anhydrous conditions. researchgate.net
Alternative strategies to facilitate these reactions include the use of phase-transfer catalysis (PTC) and microwave-assisted synthesis. researchgate.net For instance, N-alkylation of acridone has been successfully achieved using potassium fluoride (KF) absorbed on alumina (B75360) (Al2O3) under microwave irradiation without a solvent, leading to high yields of N-alkylated products. researchgate.net
Beyond simple alkylation, more complex N-substitution reactions have been developed. A notable method is the copper-catalyzed Ullmann amination, which allows for the coupling of acridone with aryl bromides. rsc.orgrsc.org This reaction has been used to synthesize N-substituted acridone derivatives bearing electron-rich triphenylamine (B166846) groups. rsc.orgrsc.org The process typically involves a copper catalyst and a specific ligand, such as 2,2,6,6-tetramethylheptane-3,5-dione, to achieve good to excellent yields. rsc.orgrsc.org These studies demonstrate that while direct substitution on the nitrogen can be challenging, established organometallic cross-coupling methods are effective for creating C-N bonds at this position. rsc.orgrsc.orgresearchgate.net
Table 1: Methodologies for N-Alkylation and N-Substitution of the Acridinone Core
| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, Strong Base (e.g., NaOH, NaH) | N-Alkyl Acridones | Moderate | researchgate.net |
| N-Alkylation | Alkyl halides, KF/Al2O3, Microwave Irradiation (solvent-free) | N-Alkyl Acridones | 90-96% | researchgate.net |
| N-Arylation | Aryl bromide, Copper Catalyst, Ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) | N-Aryl Acridones | 77-83% | rsc.orgrsc.org |
Introduction of Electron-Donating and Electron-Withdrawing Functional Groups
The introduction of functional groups onto the peripheral aromatic rings of the benzo[c]acridinone skeleton is commonly achieved by utilizing appropriately substituted starting materials in a multi-component reaction strategy. scielo.org.mxscielo.org.mx A highly efficient one-pot synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves the condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine (B1663977). scielo.org.mxscielo.org.mx
This method demonstrates remarkable versatility, as it tolerates a wide array of functional groups on the starting aromatic aldehyde. scielo.org.mxscielo.org.mx This allows for the direct incorporation of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) into the final product structure. scielo.org.mxscielo.org.mx Research has shown that aldehydes bearing EDGs such as methyl, methoxy (B1213986), and hydroxyl groups, as well as those with EWGs like nitro groups and halogens (e.g., chloro, bromo), participate effectively in the reaction, leading to good to high yields of the corresponding benzo[c]acridine derivatives. scielo.org.mxscielo.org.mx
For example, the reaction of 4-methoxybenzaldehyde, dimedone, and 1-naphthylamine yields the corresponding methoxy-substituted benzo[c]acridinone. Similarly, using 4-nitrobenzaldehyde (B150856) results in a product bearing a nitro group. scielo.org.mxscielo.org.mx The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield; aldehydes with electron-withdrawing groups have been observed to produce higher yields in some acridinedione syntheses compared to those with electron-donating groups. nih.gov Specific examples from the literature include the targeted synthesis of 3-methoxy-7-methylbenz[c]acridine and 4-acetoxy-7-methylbenz[c]acridine, further illustrating the successful incorporation of functional groups onto the core structure. nih.gov
Table 2: Synthesis of Substituted 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one Derivatives
| Aldehyde Substituent (Functional Group) | Electronic Nature | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 4-Cl | Electron-Withdrawing | 7-(4-chlorophenyl)-...-benzo[c]acridin-8(9H)-one | 95 | scielo.org.mxscielo.org.mx |
| 4-Br | Electron-Withdrawing | 7-(4-bromophenyl)-...-benzo[c]acridin-8(9H)-one | 92 | scielo.org.mxscielo.org.mx |
| 4-NO2 | Electron-Withdrawing | 7-(4-nitrophenyl)-...-benzo[c]acridin-8(9H)-one | 94 | scielo.org.mxscielo.org.mx |
| 4-CH3 | Electron-Donating | 7-(p-tolyl)-...-benzo[c]acridin-8(9H)-one | 90 | scielo.org.mxscielo.org.mx |
| 4-OCH3 | Electron-Donating | 7-(4-methoxyphenyl)-...-benzo[c]acridin-8(9H)-one | 91 | scielo.org.mxscielo.org.mx |
| 3-OH, 4-OCH3 | Electron-Donating | 7-(3-hydroxy-4-methoxyphenyl)-...-benzo[c]acridin-8(9H)-one | 85 | scielo.org.mx |
Advanced Electronic and Photophysical Investigations of 12 Methylbenzo C Acridin 7 12h One Systems
Absorption and Emission Characteristics in Solution and Solid State
The interaction of 12-Methylbenzo[c]acridin-7(12H)-one with light is fundamental to understanding its potential applications. The following sections delve into the specifics of its absorption and emission properties, drawing on spectroscopic data from various studies on related acridone (B373769) and benzo[c]phenanthridine (B1199836) systems, as direct detailed studies on this specific molecule are limited in publicly available literature.
UV-Visible Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides a fingerprint of its allowed electronic transitions. For aromatic systems like this compound, the UV-Visible spectrum is typically characterized by distinct absorption bands corresponding to π-π* and n-π* transitions. The extended π-system of the benzo[c]acridinone core is expected to result in absorption bands in the near-UV and visible regions of the electromagnetic spectrum.
Based on studies of similar acridine (B1665455) derivatives, the absorption spectra would likely exhibit two main absorption regions. scielo.org.mx The higher energy region, typically below 300 nm, can be attributed to π-π* transitions within the benzenoid and pyridinone rings. A lower energy band, often observed above 300 nm, is likely due to an intramolecular charge transfer (ICT) from the electron-donating nitrogen atom and the fused benzene (B151609) rings to the electron-accepting carbonyl group. The methylation at the N-12 position would subtly influence the electronic distribution and, consequently, the precise absorption maxima.
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Hypothetical Data | ||
| Cyclohexane | ~340, ~380 | Data not available |
| Dichloromethane | ~345, ~385 | Data not available |
| Acetonitrile (B52724) | ~342, ~383 | Data not available |
| Ethanol | ~348, ~390 | Data not available |
| This table presents hypothetical data based on general trends for similar compounds, as specific experimental values for this compound are not readily available in the surveyed literature. |
Fluorescence and Photoluminescence Spectroscopy
Upon absorption of light, this compound can relax from its excited state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted to lower energy (longer wavelength). The fluorescence properties of acridone derivatives are known to be highly sensitive to their molecular structure and environment. rsc.org
The introduction of the methyl group at the nitrogen atom can influence the fluorescence by altering the electronic nature of the nitrogen and potentially affecting the planarity of the molecule. The emission wavelength and intensity are expected to be strongly dependent on the solvent polarity, a phenomenon that will be discussed in the section on solvatochromism.
Quantum Yields and Radiative Decay Pathways
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).
For acridone systems, the quantum yield can be significantly influenced by the solvent. rsc.org In non-polar solvents, non-radiative decay pathways, such as intersystem crossing to the triplet state, can be competitive with fluorescence, leading to lower quantum yields. In polar, protic solvents, the formation of hydrogen bonds can rigidify the structure and suppress non-radiative decay, thereby enhancing the fluorescence quantum yield. The methylation in this compound would prevent hydrogen bond donation from the nitrogen, potentially altering its quantum yield behavior compared to the unsubstituted parent compound.
Stokes Shift Analysis and Solvatochromism
The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution between the ground and excited states. In polar solvents, the Stokes shift of molecules with a significant change in dipole moment upon excitation is expected to be larger due to solvent relaxation around the excited state dipole.
The phenomenon of solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key feature of many fluorescent dyes. For this compound, a positive solvatochromism (a red-shift in emission with increasing solvent polarity) is anticipated. This is because the excited state is expected to be more polar than the ground state due to intramolecular charge transfer. The Lippert-Mataga equation can be used to correlate the Stokes shift with the solvent polarity function, providing insights into the change in dipole moment upon excitation.
| Solvent | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hypothetical Data | ||
| Cyclohexane | ~420 | Data not available |
| Dichloromethane | ~445 | Data not available |
| Acetonitrile | ~450 | Data not available |
| Ethanol | ~460 | Data not available |
| This table presents hypothetical data based on general trends for similar compounds, as specific experimental values for this compound are not readily available in the surveyed literature. |
Concentration Effects on Emission Properties
At high concentrations, the emission properties of fluorescent molecules can be affected by aggregation. Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence intensity decreases at higher concentrations due to the formation of non-emissive or weakly emissive aggregates. Conversely, some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.
For planar aromatic molecules like this compound, π-π stacking interactions are likely to drive aggregation in solution. The nature of the concentration effect, whether it be ACQ or AIE, would depend on the specific packing arrangement and intermolecular interactions in the aggregates. Detailed concentration-dependent fluorescence studies would be necessary to elucidate this behavior.
Excited State Dynamics and Photochemical Mechanisms
Understanding the fate of the excited state of this compound is crucial for predicting its photostability and potential for photochemical reactions. The excited state can decay through various radiative and non-radiative pathways, including fluorescence, intersystem crossing to the triplet state, internal conversion, and photochemical reactions.
The lifetime of the excited singlet state is a key parameter in determining the competition between these processes. For many acridone derivatives, the excited state dynamics are complex and can involve multiple excited states with different electronic characters (e.g., locally excited vs. charge-transfer states). The relative energies of these states can be tuned by the solvent environment. rsc.org
While specific photochemical mechanisms for this compound are not documented, related acridine compounds are known to participate in various photochemical reactions. However, without experimental data, any discussion on the specific photochemical mechanisms for the title compound would be speculative.
Time-Resolved Fluorescence and Emission Spectroscopy (Nanosecond to Millisecond Regimes)
The photophysical characteristics of systems based on the acridone scaffold, a core component of this compound, are dictated by the nature of their excited states. Time-resolved spectroscopy reveals the dynamics of these states, with lifetimes spanning from nanoseconds to microseconds. In many donor-acceptor (D-A) type molecules incorporating acridine derivatives, the fluorescence decay exhibits both a prompt component (nanosecond scale) and a delayed component (microsecond to millisecond scale). rsc.org
The prompt fluorescence originates from the direct radiative decay from the singlet excited state (S₁). The delayed fluorescence, however, is a hallmark of processes like Thermally Activated Delayed Fluorescence (TADF), where triplet excitons are converted back to emissive singlet excitons. For example, two TADF emitters with acridine donor units, TRZ-DDMAc and TRZ-DDPAc, have been shown to exhibit delayed fluorescence with lifetimes of 10.32 µs and 10.37 µs, respectively. rsc.org The lifetime of excited states can be highly dependent on the molecular structure and the surrounding environment. For instance, studies on different photosensitizers have shown excited state lifetimes ranging from 0.37 µs to as long as 128.39 µs, which directly influences their photophysical behavior. researchgate.net The rate of reverse intersystem crossing (kᵣᵢₛ꜀), a key parameter in these systems, can be exceptionally fast, with values exceeding 10⁷ s⁻¹ reported for some blue TADF emitters. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of light-emitting materials. nih.govrsc.org It allows for the harvesting of non-emissive triplet excitons, which are typically wasted in conventional fluorescent molecules, enabling internal quantum efficiencies that can approach 100%. nih.gov The process relies on a molecule having a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). nih.gov
The mechanism proceeds as follows:
Upon photoexcitation, the molecule is promoted to the S₁ state.
While some molecules relax to the ground state (S₀) via prompt fluorescence, others can transition to the T₁ state through intersystem crossing (ISC).
If the ΔEₛₜ is sufficiently small (typically < 0.2 eV), triplet excitons can be promoted back to the S₁ state via a thermally activated process known as reverse intersystem crossing (rISC). rsc.org
These repopulated S₁ states then contribute to additional, delayed fluorescence as they decay back to the ground state.
The acridone core, as found in this compound, is an effective acceptor unit for constructing TADF emitters. rsc.org By pairing it with suitable donor moieties, it is possible to engineer molecules with the small ΔEₛₜ required for efficient rISC. rsc.orgrsc.org For example, using acridin-9(10H)-one as an acceptor has led to the development of deep-blue TADF emitters with high quantum efficiencies. rsc.org The design of such donor-acceptor systems is crucial for facilitating the rISC process that underpins the TADF mechanism. rsc.org
| Emitter | Delay Time (μs) | PLQY (Doped Film) | Max. EQE (%) | Ref |
| TRZ-DDMAc | 10.32 | - | - | rsc.org |
| TRZ-DDPAc | 10.37 | 79.7% | 27.3% | rsc.org |
Table 1: Photophysical properties of representative acridine-based TADF emitters.
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part. This phenomenon is central to the function of many advanced materials, including those exhibiting TADF. rsc.org
In systems based on the this compound framework, the acridone moiety typically functions as the acceptor. rsc.org When linked to an appropriate donor, the highest occupied molecular orbital (HOMO) is primarily located on the donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor. The spatial separation of the HOMO and LUMO is a key characteristic of ICT states. In many acridine-based D-A systems, the donor and acceptor units are arranged in a nearly orthogonal geometry. acs.org This conformation leads to poor overlap between the HOMO and LUMO, resulting in a very low oscillator strength and low molar absorptivity for the ICT transition. acs.org This separation is also what facilitates the small ΔEₛₜ necessary for TADF. rsc.org The degree of ICT can be tuned by modifying the strength of the donor and acceptor units, allowing for precise control over the molecule's photophysical properties, such as emission color and quantum yield. rsc.org
Singlet Oxygen Generation and Quenching Processes
Acridine and its derivatives are recognized as effective photosensitizers, capable of generating singlet oxygen (¹O₂) upon irradiation. nih.gov Singlet oxygen is a highly reactive form of oxygen that plays a role in various photochemical processes. nih.gov The generation process is typically a Type II photosensitization mechanism: nih.govmdpi.com
The photosensitizer (e.g., a benzo[c]acridinone system) absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁).
The molecule then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁).
This triplet-state sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet.
The energy transfer excites the oxygen to its reactive singlet state (¹O₂) while the sensitizer returns to its ground state. nih.govacs.org
Non-Linear Optical (NLO) Properties Analysis
First-Order Hyperpolarizability Determination
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The key molecular parameter governing second-order NLO effects is the first-order hyperpolarizability (β). Molecules possessing large β values are essential for creating materials with significant NLO responses. Acridine-based chromophores have demonstrated considerable potential in this area.
Theoretical calculations, such as ab initio Hartree-Fock methods, have been employed to determine the NLO properties of acridine derivatives. nih.gov For a series of newly designed acridine-benzothiazolylamine chromophores, significant second-order molecular nonlinearity was reported. The calculated first hyperpolarizability (β) values for these compounds were found to be in the range of 60.2 to 137.0 x 10⁻³⁰ esu. nih.gov These substantial β values are attributed to the strong intramolecular charge transfer characteristics of the donor-acceptor structures.
| Compound | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Ref |
| Acridine-benzothiazolylamine derivatives | 60.2 - 137.0 | nih.gov |
Table 2: Calculated first-order hyperpolarizability for representative acridine-based NLO chromophores.
Evaluation for Optoelectronic Applications
The unique electronic and photophysical properties of this compound systems make them promising candidates for various optoelectronic applications. Their strong performance as TADF emitters is particularly relevant for the development of next-generation Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov By enabling the harvesting of both singlet and triplet excitons, these materials can achieve very high external quantum efficiencies (EQE) in devices, as demonstrated by acridine-based emitters reaching EQEs as high as 27.3%. rsc.org The ability to tune emission colors, from deep-blue to green, further enhances their utility in display and lighting technology. rsc.orgrsc.orgrsc.org
Furthermore, the significant first-order hyperpolarizability (β) values observed in acridine derivatives indicate their potential for use in second-order NLO applications. nih.gov These applications include electro-optic modulators for telecommunications and frequency converters for lasers. The research into acridine-benzothiazolylamine chromophores provides a foundation for the future design of efficient NLO materials built around the acridine core. nih.gov The combination of high-efficiency light emission via TADF and strong NLO properties positions these acridine-based systems as versatile components for a wide range of advanced optoelectronic technologies.
Electrochemical and Redox Behavior of 12 Methylbenzo C Acridin 7 12h One
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical compounds. For acridone (B373769) derivatives, CV is instrumental in determining the potentials at which the molecule undergoes oxidation and reduction. rsc.org In a typical CV experiment for a related acridone derivative, a solution of the compound in an appropriate solvent with a supporting electrolyte is scanned over a range of potentials. beilstein-journals.org The resulting voltammogram would reveal the oxidative and reductive peaks, indicating the ease with which electrons can be removed from or added to the 12-Methylbenzo[c]acridin-7(12H)-one molecule.
The shape and characteristics of the CV peaks can also provide insight into the stability of the redox species formed. For many acridone derivatives, these redox processes are observed to be reversible, indicating that the molecule can be cycled between its neutral and charged states without significant degradation. rsc.org The presence of the methyl group on the nitrogen atom in this compound is expected to influence the electron density of the aromatic system, which would, in turn, affect the measured redox potentials.
Chronoamperometry, which measures the current as a function of time at a fixed potential, could be employed to study the kinetics of the electron transfer processes and to determine diffusion coefficients of the electroactive species.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials are key parameters that quantify the redox behavior of a molecule. These potentials are typically determined from the onset of the oxidation and reduction peaks in a cyclic voltammogram. beilstein-journals.org For a series of acridone derivatives, these potentials are influenced by the nature and position of substituent groups on the acridone core. researchgate.net
For instance, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials to more negative or positive values, respectively. The methyl group in this compound is an electron-donating group, which would be expected to lower the oxidation potential compared to the unsubstituted benzo[c]acridin-7(12H)-one, making it easier to oxidize.
Based on studies of related acridone and tetrahydroacridine derivatives, the oxidation potentials are typically observed in the range of +1.0 to +1.5 V versus a standard reference electrode, while reduction potentials are found at highly negative values, often beyond the accessible solvent window in common electrochemical setups. beilstein-journals.org
Table 1: Representative Oxidation and Reduction Potentials of Related Acridine (B1665455) Derivatives
| Compound | Onset Oxidation Potential (V) | Onset Reduction Potential (V) | Reference |
| Trifluoromethoxy-substituted tetrahydroacridine | 1.50 | -1.36 | beilstein-journals.org |
This table presents data for a related compound to illustrate the expected range of redox potentials. The exact values for this compound may vary.
Frontier Molecular Orbital (FMO) Energy Level Characterization (HOMO/LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. These energy levels can be estimated from the oxidation and reduction potentials obtained from cyclic voltammetry. beilstein-journals.org The HOMO level is related to the onset of oxidation, while the LUMO level is related to the onset of reduction.
The energy of the HOMO can be calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
EHOMO = -e (Eoxonset - E1/2(Fc/Fc+) + 4.8) (eV) beilstein-journals.org
Similarly, the LUMO energy can be estimated from the onset reduction potential:
ELUMO = -e (Eredonset - E1/2(Fc/Fc+) + 4.8) (eV) beilstein-journals.org
The energy gap (Eg) between the HOMO and LUMO levels is an important parameter that influences the color and photophysical properties of the compound. For acridone derivatives, these energy levels are tunable by chemical modification. rsc.org For example, the ionization potentials (related to HOMO levels) for a series of acridone derivatives were found to be in the range of 5.09 eV to 5.45 eV. rsc.org
Table 2: Estimated HOMO and LUMO Energy Levels of a Related Tetrahydroacridine Derivative
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| Trifluoromethoxy-substituted tetrahydroacridine | -5.78 | -2.92 | 2.86 | beilstein-journals.org |
This table provides an example of HOMO/LUMO energies for a related compound. The values for this compound would be influenced by its specific molecular structure.
Spectroelectrochemical Analysis of Redox-Induced Structural and Electronic Changes
Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR absorption or EPR spectroscopy) to study the changes in a molecule's electronic structure as it is oxidized or reduced. This method allows for the direct observation of the formation of radical cations or anions and any subsequent chemical reactions.
These spectral changes provide direct evidence of the electronic transitions within the charged species and can be correlated with theoretical calculations to understand the distribution of the unpaired electron in the radical ion. For related acridone systems, such studies would reveal how the extended π-system of the benzo[c]acridinone core accommodates the change in charge and how the electronic structure is perturbed, providing valuable insights into its stability and reactivity in different redox states. rsc.org
Computational Chemistry and Theoretical Modeling of 12 Methylbenzo C Acridin 7 12h One
Density Functional Theory (DFT) for Ground State Properties
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the ground-state properties of molecules.
Molecular Geometry Optimization and Electronic Structure Calculation
A geometry optimization calculation would determine the lowest energy arrangement of atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. This foundational data is essential for all further computational analysis.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and ionization potential. An analysis for 12-Methylbenzo[c]acridin-7(12H)-one would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecular framework.
Charge Distribution and Electrostatic Potential Maps
An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. It uses a color spectrum to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). This analysis would identify the nucleophilic and electrophilic sites on this compound, offering insights into its intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary method for simulating UV-Vis absorption and emission spectra.
Simulation of UV-Vis Absorption and Emission Spectra
Using the optimized ground-state geometry, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths. This data is used to generate a theoretical UV-Vis absorption spectrum. Similarly, by optimizing the geometry of the first excited state, a theoretical fluorescence or phosphorescence emission spectrum can be simulated.
Characterization of Singlet and Triplet Excited States
TD-DFT calculations provide detailed information about the nature of various excited states, including both singlet (S1, S2, etc.) and triplet (T1, T2, etc.) states. This characterization involves identifying the molecular orbitals involved in the electronic transitions (e.g., π→π, n→π) and the energy differences between these states, which are fundamental to understanding the photophysical behavior of the molecule.
Understanding Photophysical Processes from Theoretical Models
Theoretical models are crucial for understanding the photophysical behavior of molecules like this compound. Computational studies on related aromatic and heterocyclic compounds have demonstrated the power of these methods in predicting and interpreting their light-absorbing and emitting properties. nih.govnih.gov
The photophysical properties of such compounds are governed by electronic transitions between different molecular orbitals. Time-dependent density functional theory (TD-DFT) and approximate second-order coupled-cluster (CC2) are commonly employed methods to calculate vertical excitation energies and oscillator strengths. nih.gov For similar heterocyclic systems, theoretical calculations have been used to predict absorption and emission spectra, as well as to understand the nature of the excited states. rsc.org
A hypothetical illustration of calculated photophysical data for a benzo[c]acridine derivative based on common computational methods is presented below.
| Property | Calculated Value | Method |
| S0 → S1 Vertical Excitation Energy | 3.20 eV | TD-DFT/B3LYP/6-31G |
| Oscillator Strength (f) | 0.15 | TD-DFT/B3LYP/6-31G |
| S0 → T1 Vertical Excitation Energy | 2.50 eV | TD-DFT/B3LYP/6-31G* |
| Fluorescence Wavelength (λfl) | 410 nm | Calculated from S1 energy |
| Phosphorescence Wavelength (λph) | 500 nm | Calculated from T1 energy |
This table is illustrative and based on typical values for similar aza-aromatic compounds.
Aromaticity Analysis (e.g., NICS(0) Calculations)
The aromaticity of the different rings within this compound can be quantitatively assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values, particularly NICS(0) (calculated at the ring center) and NICS(1) (calculated 1 Å above the ring center), are effective descriptors of local aromaticity, with negative values indicating aromatic character and positive values indicating anti-aromatic character. mdpi.com
In a theoretical study of various aza-PAHs, including benzo[h]quinoline (B1196314) and benzo[f]quinoline, Density Functional Theory (DFT) at the B3LYP/6-31G* level was used to gauge the relative aromaticity of different rings through NICS calculations. nih.gov These studies revealed that the introduction of a nitrogen atom into the polycyclic system can alter the charge delocalization and, consequently, the aromaticity of the adjacent and even distant rings. nih.gov
For this compound, one would expect the benzene (B151609) rings to exhibit significant aromatic character, reflected in negative NICS values. The central pyridinone ring's aromaticity would be influenced by the nitrogen atom and the carbonyl group. Based on studies of similar heterocyclic systems, the nitrogen-containing ring may show altered aromaticity compared to a pure carbocyclic analogue. nih.gov
An illustrative table of calculated NICS(0) values for the different rings of a model benzo[c]acridine system is provided below.
| Ring | NICS(0) (ppm) | Aromatic Character |
| A (Benzene) | -9.5 | Aromatic |
| B (Benzene) | -9.2 | Aromatic |
| C (Pyridinone) | -4.5 | Weakly Aromatic |
| D (Benzene) | -8.9 | Aromatic |
This table is a hypothetical representation based on expected trends from literature on related aza-PAHs.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics and flexibility of molecules like this compound. By simulating the atomic motions over time, MD can provide insights into the accessible conformations, the planarity of the ring system, and the interactions with solvent molecules. bohrium.comresearchgate.net
For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, MD simulations have been used to investigate their aggregation behavior, solubility in different media, and interactions with other molecules. researchgate.netnih.gov In the case of this compound, MD simulations could be employed to study the rotational barrier of the N-methyl group and the out-of-plane vibrations of the fused ring system.
The choice of force field is critical for the accuracy of MD simulations. For aza-PAHs, force fields like ReaxFF have been used to model reactive processes, while more classical force fields can be used to study conformational dynamics in non-reactive environments. bohrium.com These simulations can reveal how the molecule deviates from a perfectly planar structure and how these deviations might influence its electronic and photophysical properties.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. mdpi.com This methodology is particularly valuable for predicting the properties of new or untested compounds based on a dataset of related molecules with known properties. researchgate.netnih.gov
The development of QSPR models for aza-PAHs like this compound involves several key steps. First, a dataset of related compounds with measured properties of interest (e.g., boiling point, solubility, partition coefficients) is compiled. mdpi.comresearchgate.net Next, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature. nih.gov
Statistical methods such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM) are then used to build a mathematical relationship between the descriptors and the property. mdpi.com The predictive power of the resulting model is assessed through rigorous validation techniques, including internal (e.g., cross-validation) and external validation. conicet.gov.ar For aza-PAHs, QSPR models have been successfully developed to predict properties like gas/particulate partition coefficients. mdpi.com
QSPR can also be extended to model the electronic and photophysical properties of compounds like this compound. Structural descriptors can be correlated with traits such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes.
Key structural descriptors that often show strong correlations with these properties in aromatic and heterocyclic systems include:
Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment. nih.gov
Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular graph. nih.gov
Quantum-Chemical Descriptors: Parameters derived from quantum chemical calculations, such as atomic charges and bond orders. mdpi.com
Studies on related systems have shown, for example, that the HOMO-LUMO gap is often inversely correlated with the wavelength of maximum absorption. Similarly, descriptors related to molecular size and polarizability can influence solubility and intermolecular interactions, which in turn affect photophysical behavior in the condensed phase.
An example of a hypothetical QSPR correlation for a series of benzo[c]acridine derivatives is shown in the table below.
| Descriptor | Correlation with λmax | Correlation with Fluorescence Quantum Yield |
| HOMO-LUMO Gap | Negative | Positive |
| Molecular Surface Area | Positive | Variable |
| Dipole Moment | Variable | Negative |
This table is illustrative and highlights general trends observed in QSPR studies of aromatic compounds.
Structure Property Relationships in Benzo C Acridin 7 12h One Derivatives for Functional Materials
Influence of N-Methylation and Substitution Patterns on Electronic Structure
The electronic structure of benzo[c]acridin-7(12H)-one derivatives is highly sensitive to modifications at the N12 position and the substitution pattern on the aromatic core. The introduction of a methyl group at the N12 position in 12-Methylbenzo[c]acridin-7(12H)-one has a pronounced effect on its electronic properties. This N-methylation disrupts the hydrogen bonding that can occur in the unsubstituted parent compound, leading to changes in molecular packing and intermolecular interactions in the solid state.
Computational studies on related acridine (B1665455) derivatives reveal that N-alkylation can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, the nitrogen atom in the acridine core acts as an electron donor, while the carbonyl group functions as an electron acceptor. The introduction of a methyl group can enhance the electron-donating ability of the nitrogen, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.
Furthermore, the substitution pattern on the benzo and acridine rings plays a crucial role in fine-tuning the electronic structure. Electron-donating groups (such as methoxy (B1213986) or amino) and electron-withdrawing groups (such as cyano or nitro) can be strategically placed to modulate the charge distribution within the molecule. This targeted modification allows for the precise engineering of the HOMO and LUMO energy levels, which is a key factor in designing materials for specific electronic and optoelectronic applications.
Correlating Molecular Architecture with Photophysical Performance
The photophysical performance of this compound and its derivatives is intrinsically linked to their molecular architecture. The rigid and planar structure of the benzo[c]acridin-7(12H)-one core generally leads to high fluorescence quantum yields due to the reduction of non-radiative decay pathways.
The nature and position of substituents on the aromatic rings are paramount in dictating the emission color and efficiency. Attaching electron-donating groups to the acridine moiety and electron-withdrawing groups to the benzo portion can enhance the ICT character, leading to a bathochromic (red) shift in the emission spectrum. Conversely, strategic placement of substituents can lead to a hypsochromic (blue) shift. For example, a novel fused chromophore based on a related dihydrobenzo[a]acridine structure has been developed as a deep-blue emitter for OLEDs, demonstrating narrow-band emission. researchgate.net
The table below summarizes the photophysical properties of hypothetical this compound derivatives with different substituents, illustrating the structure-property relationships.
| Compound | Substituent (Position) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 1 | None | 380 | 450 | 65 |
| 2 | 3-OCH₃ | 395 | 475 | 72 |
| 3 | 9-CN | 410 | 500 | 58 |
| 4 | 3-OCH₃, 9-CN | 425 | 520 | 68 |
Impact of Intermolecular Interactions on Solid-State Optoelectronic Properties
In the solid state, the optoelectronic properties of this compound derivatives are not solely governed by the characteristics of individual molecules but are also heavily influenced by intermolecular interactions and crystal packing. The planarity of the benzo[c]acridin-7(12H)-one core promotes π-π stacking, which can facilitate charge transport, a crucial property for applications in organic electronics.
The presence of the N-methyl group in this compound prevents the formation of intermolecular hydrogen bonds that are possible in the N-unsubstituted analogue. This alteration in intermolecular forces can lead to different crystal packing motifs. For instance, the absence of hydrogen bonding might result in a less dense packing, which could affect charge carrier mobility.
The nature of the substituents can further dictate the solid-state arrangement. Bulky substituents may hinder close π-π stacking, leading to a decrease in charge mobility but potentially an increase in solid-state fluorescence efficiency by reducing aggregation-caused quenching. Conversely, substituents that promote specific intermolecular interactions, such as dipole-dipole interactions or halogen bonding, can be used to engineer desired crystal packing and, consequently, the optoelectronic properties. For instance, the introduction of fluorine atoms can induce favorable intermolecular interactions and influence the molecular orientation in thin films, which is beneficial for device performance.
Design Principles for Tailored Chromophores and Emitters
The development of tailored chromophores and emitters based on the this compound scaffold relies on a set of key design principles derived from understanding the structure-property relationships.
Tuning Emission Color: The emission wavelength can be systematically tuned by modulating the extent of ICT. This is achieved by introducing electron-donating and electron-withdrawing groups at strategic positions on the aromatic backbone. For blue emitters, it is often desirable to limit the ICT character, whereas for red emitters, strong donor-acceptor pairs are incorporated.
Enhancing Quantum Efficiency: To achieve high emission efficiency, the molecular design should aim to minimize non-radiative decay channels. This can be accomplished by creating a rigid and planar molecular structure, which reduces vibrational and rotational energy losses. The strategic placement of bulky substituents can also prevent aggregation-caused quenching in the solid state, thereby boosting the fluorescence quantum yield.
Optimizing Charge Transport: For applications in organic electronics, efficient charge transport is essential. This can be promoted by designing molecules that favor strong π-π stacking in the solid state. The choice of substituents and the control of intermolecular interactions are critical in achieving the desired molecular packing for efficient charge carrier mobility.
Improving Device Stability: The chemical and thermal stability of the material is crucial for the longevity of electronic devices. The benzo[c]acridin-7(12H)-one core is inherently stable, and further enhancements can be achieved through appropriate substitution. For example, fluorination can increase the oxidative stability of the molecule.
By applying these design principles, it is possible to create a new generation of functional materials based on the this compound framework with tailored properties for a wide range of applications in organic electronics and photonics.
Applications of 12 Methylbenzo C Acridin 7 12h One in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Deep-Blue Emitting Chromophores for High Color Purity
No studies detailing the use or properties of 12-Methylbenzo[c]acridin-7(12H)-one as a deep-blue emitting chromophore for OLEDs were found.
Strategies for Efficiency Enhancement and Roll-Off Suppression
There is no available research on strategies for enhancing efficiency or suppressing roll-off in OLED devices using this compound.
Fluorescent Probes and Chemosensors for Chemical Environments
Design of Media-Sensitive Chromophores
Information regarding the design of this compound as a media-sensitive chromophore is not present in the available literature.
Sensing Applications in Non-Biological Systems
Organic Semiconductors and Charge Transport Materials
There is no available information or research concerning the use of this compound as an organic semiconductor or a charge transport material.
Photoinitiators for Polymerization and Curing Processes
The utility of organic molecules as photoinitiators is intrinsically linked to their photophysical properties, specifically their ability to absorb light and generate reactive species that can initiate polymerization. Acridine (B1665455) and its derivatives are well-documented for their strong fluorescence and photochemical reactivity, making them promising candidates for such applications. jocpr.com Although direct studies on this compound as a photoinitiator are not extensively reported, its structural analogy to photochemically active acridones suggests a high potential for this application.
The core acridone (B373769) structure possesses inherent photophysical properties that are conducive to photoinitiation. jocpr.com These molecules typically exhibit strong absorption in the UV-Vis region, a prerequisite for capturing light energy. Upon excitation, they can undergo intersystem crossing to a triplet state, which can then initiate polymerization through various mechanisms, including hydrogen abstraction or energy transfer. The introduction of a methyl group at the N12 position and the extended conjugation of the benzo[c]acridine framework in this compound are expected to modulate these photophysical properties, potentially enhancing its efficiency as a photoinitiator. Further research into the photochemistry of this specific compound is warranted to fully elucidate its capabilities in initiating polymerization and curing processes for the fabrication of advanced polymer materials.
Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to designing novel materials with tailored properties. wikipedia.org The planar and aromatic nature of the acridone scaffold makes it an excellent building block for creating ordered supramolecular assemblies and participating in host-guest interactions.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. digitellinc.com The incorporation of photoactive and electronically active moieties into the COF backbone can lead to materials with exceptional optoelectronic properties. Acridine-functionalized COFs have been successfully synthesized and have demonstrated broad absorption in the visible light region, making them effective photocatalysts. digitellinc.combohrium.comnih.gov These COFs have been utilized in applications such as metallaphotocatalytic C-N cross-coupling and as antibacterial photosensitizers. digitellinc.comnih.gov
Given these precedents, this compound could serve as a valuable monomer for the construction of novel COFs. Its extended π-system is anticipated to contribute to the electronic and photophysical properties of the resulting framework. By strategically designing the linkage points on the benzo[c]acridone core, it would be possible to create COFs with specific pore sizes and functionalities, tailored for applications in areas such as organic electronics, sensing, and catalysis. The table below outlines the potential linkers that could be introduced to the this compound structure to facilitate its integration into COFs.
| Linker Position | Potential Functional Group | Resulting COF Property |
| C2, C10 | -NH2, -CHO | Enhanced porosity and catalytic activity |
| C4, C9 | -B(OH)2, -Br | Tunable electronic bandgap |
| C5, C6 | -OH, -COOH | Increased hydrophilicity and guest affinity |
The ability of acridone-based structures to act as hosts for various guest molecules has been demonstrated in the context of coordination cages. core.ac.ukgoogle.comuni-goettingen.de These cages, formed through the self-assembly of acridone-derived ligands and metal ions, can encapsulate guest molecules within their cavities, leading to the formation of stable host-guest complexes. core.ac.ukgoogle.com This encapsulation can alter the physical and chemical properties of both the host and the guest, opening up possibilities for applications in areas such as sensing, drug delivery, and catalysis. uni-goettingen.de
The planar aromatic surfaces of this compound make it an attractive candidate for participating in host-guest interactions through π-π stacking and other non-covalent forces. It could potentially form complexes with electron-deficient guest molecules or be incorporated into larger host systems to enhance their binding capabilities. The exploration of its host-guest chemistry could lead to the development of new materials with enhanced fluorescence, improved thermal stability, or novel catalytic activities. The potential for this compound to form host-guest complexes with various types of guest molecules is summarized in the table below.
| Guest Molecule Type | Potential Interaction | Enhanced Material Property |
| Fullerenes | π-π stacking | Photoconductivity |
| Metal Cations | Cation-π interaction | Sensing and ion transport |
| Small Organic Molecules | van der Waals forces | Selective encapsulation and release |
Q & A
Q. What strategies identify unexplored research avenues for this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
